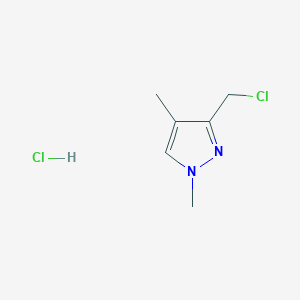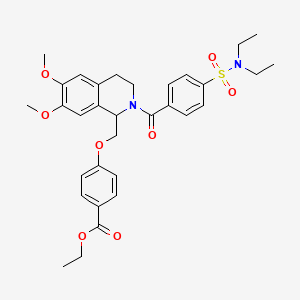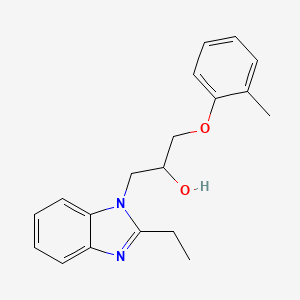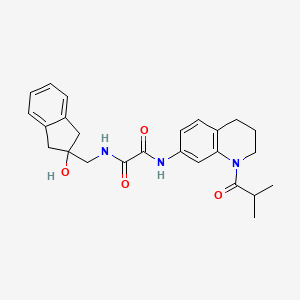
3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a pyrazole derivative that is used as a reagent in organic synthesis, as well as a pharmacological tool in the study of various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Utility of Pyrazole Derivatives
Pyrazole derivatives, such as 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds are extensively utilized in the synthesis of biologically active molecules, offering pathways to explore novel therapeutic agents. Pyrazoles serve as key scaffolds for developing compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives typically involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies facilitate the annelation of various heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems available for pharmacological exploration (Dar & Shamsuzzaman, 2015).
Antifungal Applications
In the fight against Bayoud disease, which affects date palms, researchers have explored synthetic compounds including pyrazole derivatives for their antifungal properties. The structure–activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites that contribute to their efficacy against Fusarium oxysporum, the pathogen responsible for the disease. This insight is crucial for the design of more effective antifungal agents, highlighting the role of pyrazole derivatives in agricultural and environmental chemistry (Kaddouri et al., 2022).
Catalytic Applications in Organic Synthesis
Pyrazole derivatives are also significant in organic synthesis, where they are used as organocatalysts for constructing valuable heterocyclic compounds. For example, the synthesis of tetrahydrobenzo[b]pyrans, important for their pharmaceutical properties, has been achieved through the catalyzed three-component condensation of dimedone, aldehydes, and malononitrile. This approach exemplifies the utility of pyrazole-based catalysts in facilitating efficient and eco-friendly synthesis processes, contributing to the advancement of green chemistry (Kiyani, 2018).
Propiedades
IUPAC Name |
3-(chloromethyl)-1,4-dimethylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)8-6(5)3-7;/h4H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDVJKEWZNQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)


![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)
![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2513206.png)

![1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene](/img/structure/B2513209.png)


![N-(3-chlorophenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2513213.png)

